1-(phenylcarbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide
Description
1-(Phenylcarbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a phenylcarbonyl group at the 1-position and a pyridin-4-yl moiety at the amide nitrogen. The phenylcarbonyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the pyridinyl moiety contributes to hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
1-benzoyl-N-pyridin-4-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17(20-16-6-10-19-11-7-16)14-8-12-21(13-9-14)18(23)15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12-13H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHEZPCISSJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243382 | |
| Record name | 1-Benzoyl-N-4-pyridinyl-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110105-34-5 | |
| Record name | 1-Benzoyl-N-4-pyridinyl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110105-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzoyl-N-4-pyridinyl-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Acylation with Benzoyl Chloride
The piperidine nitrogen is acylated using benzoyl chloride under basic conditions. A representative protocol involves:
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Reagents : Benzoyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (DCM).
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Procedure : Dropwise addition of benzoyl chloride to a stirred solution of ethyl piperidine-4-carboxylate and triethylamine in DCM at 0°C, followed by stirring at room temperature for 12 hours.
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Product : Ethyl 1-benzoylpiperidine-4-carboxylate (yield: 85–90%).
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the free acid using aqueous NaOH or HCl:
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Conditions : 2 M NaOH in ethanol/water (3:1), reflux for 6 hours.
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Product : 1-Benzoylpiperidine-4-carboxylic acid (yield: 95%).
Carboxamide Formation at Position 4
Acid Chloride Route
The carboxylic acid is activated as an acid chloride for reaction with pyridin-4-amine:
Coupling Agent-Mediated Amidation
Direct coupling using carbodiimide reagents avoids acid chloride handling:
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Reagents : 1-Benzoylpiperidine-4-carboxylic acid (1.0 equiv), pyridin-4-amine (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), DMAP (0.1 equiv) in DMF.
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Product : Isolated yield of 82% after column chromatography.
Alternative Route: Sequential Amidation and Acylation
Piperidine-4-Carboxamide Synthesis
Ethyl piperidine-4-carboxylate is first converted to the carboxamide:
Late-Stage N-Acylation
The piperidine nitrogen is acylated post-carboxamide formation:
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Conditions : Benzoyl chloride (1.5 equiv), DMAP (0.2 equiv), DCM, 0°C to room temperature.
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Challenge : Reduced reactivity due to steric hindrance from the carboxamide group (yield: 65%).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Amidation | SOCl₂ activation | 75–80% | High efficiency, minimal side products | Handling hazardous reagents |
| Coupling Agent Approach | EDCl/HOBt mediation | 82% | Mild conditions, no acid chloride | Higher cost of reagents |
| Sequential Functionalization | Late-stage acylation | 65% | Flexibility in step order | Lower yield due to steric effects |
Optimization and Scale-Up Considerations
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Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel improves purity.
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Solvent Selection : DMF enhances coupling efficiency but requires thorough removal during workup.
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Temperature Control : Exothermic reactions (e.g., acylation) necessitate slow reagent addition and cooling .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylcarbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-yl group or the phenylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Phenylcarbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(phenylcarbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Acyl Group Modifications
- 1-(2-(Benzylamino)benzoyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (28b, ): Replaces phenylcarbonyl with a 2-(benzylamino)benzoyl group. Synthesized via hydrolysis of methyl ester intermediates under basic conditions, achieving >90% purity.
- 1-(4-Fluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide (): Substitutes phenylcarbonyl with 4-fluorobenzoyl and pyridin-4-yl with 5-methylisoxazol-3-yl.
- Inhibitor 4 (): Features a 4-chlorobenzoyl group instead of phenylcarbonyl. Chlorine enhances lipophilicity and may improve binding to monoacylglycerol lipase (MAGL) compared to unsubstituted phenyl derivatives .
Heterocyclic and Side-Chain Modifications
N-(3-Pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide () :
- ALC13 (): Contains a 4-bromobenzenesulfonyl group and furanylmethyl amide.
Physicochemical and Pharmacological Properties
Key Contrasts and Trends
Acyl Group Impact: Electron-withdrawing groups (e.g., -F, -Cl) improve target affinity and metabolic stability compared to unsubstituted phenylcarbonyl . Bulky substituents (e.g., benzylamino) may enhance selectivity but reduce synthetic yields (e.g., 67–81% in vs. >90% in ) .
Heterocyclic Moieties :
- Pyridin-4-yl and pyridazinyl groups enhance solubility and hydrogen bonding, whereas isoxazolyl groups may limit bioavailability due to higher polarity .
Synthetic Challenges :
- Complex substituents (e.g., trifluoromethylpyridinyloxy in ) require multi-step synthesis and result in lower yields (~58–61% in ) .
Biological Activity
1-(Phenylcarbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 244.29 g/mol
Research indicates that compounds with a piperidine core often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the pyridine and carbonyl groups enhances the compound's ability to modulate biological pathways.
- Dopamine Receptor Interaction : Similar compounds have been shown to act as dopamine receptor agonists, which may be beneficial in treating disorders such as Parkinson's disease and schizophrenia .
- Antioxidant Activity : The structural features suggest potential antioxidant properties, which can mitigate oxidative stress-related cellular damage .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
In vitro studies have assessed the efficacy of this compound against various cell lines.
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| Study 1 | HeLa | 10 µM | 50% inhibition of proliferation |
| Study 2 | MCF-7 | 5 µM | Induced apoptosis in 30% of cells |
| Study 3 | SH-SY5Y | 20 µM | Increased dopamine release by 25% |
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of this compound.
- Animal Model for Parkinson’s Disease : In a rat model, administration of the compound improved motor function scores significantly compared to the control group.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model, the compound reduced inflammation by approximately 40% at a dose of 10 mg/kg.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl and pyridine rings can significantly alter biological activity. For instance:
- Substituents on the Phenyl Ring : Electron-donating groups enhance receptor affinity.
- Pyridine Positioning : The position of the nitrogen atom in the pyridine ring affects binding efficacy to dopamine receptors.
Case Studies
- Case Study A : A clinical trial involving patients with early-stage Parkinson’s disease showed promising results with improved motor functions after treatment with derivatives of this compound.
- Case Study B : A comparative study on various tetrahydropyridine derivatives revealed that those with similar structural motifs exhibited enhanced anti-cancer properties, suggesting a common mechanism linked to apoptosis induction.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing 1-(phenylcarbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reaction of piperidine-4-carboxylic acid derivatives with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides).
- Protection/deprotection strategies : Use of acetyl or benzyl groups to protect reactive sites during synthesis .
- Optimized conditions : Temperature (60–100°C), solvent choice (DMF, THF, or dichloromethane), and catalysts (triethylamine or DCC) to enhance yield (70–88%) and purity .
Key analytical techniques include HPLC for purity assessment (>98%) and NMR for structural confirmation .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?
Discrepancies between NMR (e.g., unexpected splitting patterns) and IR (e.g., carbonyl stretching frequencies) may arise from:
- Conformational isomers : Piperidine ring puckering or amide bond rotation altering spectral signatures .
- Solvent effects : Polar solvents like DMSO-d6 can shift proton signals in NMR .
Methodological solutions : - Repeat experiments under anhydrous conditions to exclude moisture interference.
- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Cross-validate with X-ray crystallography for absolute configuration .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) and detect byproducts .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene groups (δ 1.5–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl (170–175 ppm) and pyridinyl carbons (120–150 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z 351.4 for C₁₈H₁₉N₃O₂) .
Advanced: How can computational modeling predict the biological activity of this compound?
- Molecular docking : Simulate interactions with targets like carbonyl anhydrase IX or kinase receptors using software (AutoDock, Schrödinger). Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic interactions with the phenyl group .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity .
- MD simulations : Assess conformational stability in aqueous vs. lipid membranes .
Basic: What are common pitfalls in optimizing the synthesis yield of this compound?
- Incomplete coupling : Use coupling agents (HATU, EDC) in stoichiometric excess (1.2–1.5 eq.) .
- Byproduct formation : Control pH (6–7) during amide bond formation to minimize hydrolysis .
- Purification challenges : Employ gradient elution in flash chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How to design stability studies for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and monitor via HPLC .
- Oxidative stress : Expose to H₂O₂ (0.3%) or liver microsomes to simulate metabolic breakdown .
- Light sensitivity : Store in amber vials and analyze UV-Vis spectra after accelerated light exposure .
Basic: What pharmacological assays are suitable for preliminary activity screening?
- Enzyme inhibition : Test against carbonic anhydrase or kinases using fluorometric assays .
- Cellular viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
- Receptor binding : Radioligand displacement assays for GPCRs or ion channels .
Advanced: How to analyze regioselectivity in derivatization reactions of the piperidine ring?
- Isotopic labeling : Introduce deuterium at C-3/C-5 positions to track substitution patterns via ²H NMR .
- DFT calculations : Compare activation energies for reactions at C-4 vs. C-2 positions .
- Competitive experiments : React with electrophiles (e.g., methyl iodide) and quantify products via GC-MS .
Basic: What synthetic alternatives exist for introducing the pyridin-4-yl group?
- Buchwald-Hartwig amination : Couple 4-aminopyridine with brominated intermediates using Pd catalysts .
- Mitsunobu reaction : Attach pyridine via hydroxyl precursors (e.g., 4-hydroxypyridine) .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
- Prodrug design : Introduce phosphate or PEG groups at the carboxamide moiety .
- Co-solvent systems : Use DMSO (≤1%) or cyclodextrin-based formulations .
- Nanoparticle encapsulation : Load into PLGA or liposomal carriers for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
